
Methyl(tridecyl)azanium;bromide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl(tridecyl)azanium;bromide is a quaternary ammonium compound with the chemical formula C14H32BrN. It is known for its surfactant properties and is used in various industrial and scientific applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Methyl(tridecyl)azanium;bromide can be synthesized through a quaternization reaction. This involves the reaction of tridecylamine with methyl bromide under controlled conditions. The reaction typically takes place in an organic solvent such as ethanol or acetone, and the temperature is maintained between 50-70°C to ensure optimal yield.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale reactors where tridecylamine and methyl bromide are continuously fed into the system. The reaction mixture is then purified through distillation or crystallization to obtain the final product with high purity.
Análisis De Reacciones Químicas
Types of Reactions
Methyl(tridecyl)azanium;bromide primarily undergoes substitution reactions due to the presence of the quaternary ammonium group. It can also participate in oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions
Substitution Reactions: These reactions often involve nucleophiles such as hydroxide ions or halides. The reaction conditions typically include mild temperatures and the presence of a solvent like water or alcohol.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used. These reactions usually require acidic or neutral pH conditions.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are employed. These reactions are generally carried out in an inert atmosphere to prevent oxidation.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with hydroxide ions can produce alcohols, while oxidation reactions can yield corresponding oxides or hydroxides.
Aplicaciones Científicas De Investigación
Methyl(tridecyl)azanium;bromide has a wide range of applications in scientific research:
Chemistry: It is used as a phase transfer catalyst in organic synthesis, facilitating the transfer of reactants between different phases.
Biology: The compound is employed in cell lysis buffers for the extraction of cellular components.
Industry: It is used in the formulation of detergents, disinfectants, and emulsifiers.
Mecanismo De Acción
The mechanism of action of Methyl(tridecyl)azanium;bromide involves its interaction with cellular membranes. The quaternary ammonium group disrupts the lipid bilayer, leading to cell lysis. This property makes it effective as a disinfectant and in cell lysis applications. The molecular targets include membrane lipids and proteins, and the pathways involved are primarily related to membrane disruption and cell death.
Comparación Con Compuestos Similares
Similar Compounds
Cetyltrimethylammonium bromide (CTAB): Another quaternary ammonium compound with similar surfactant properties.
Benzalkonium chloride: Widely used as a disinfectant and antiseptic.
Dodecyltrimethylammonium bromide: Similar in structure but with a shorter alkyl chain.
Uniqueness
Methyl(tridecyl)azanium;bromide is unique due to its specific alkyl chain length, which provides a balance between hydrophobic and hydrophilic properties. This makes it particularly effective in applications requiring strong surfactant properties without excessive hydrophobicity.
Propiedades
Fórmula molecular |
C14H32BrN |
|---|---|
Peso molecular |
294.31 g/mol |
Nombre IUPAC |
methyl(tridecyl)azanium;bromide |
InChI |
InChI=1S/C14H31N.BrH/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-2;/h15H,3-14H2,1-2H3;1H |
Clave InChI |
NIILHKUNQFSIDT-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCCC[NH2+]C.[Br-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


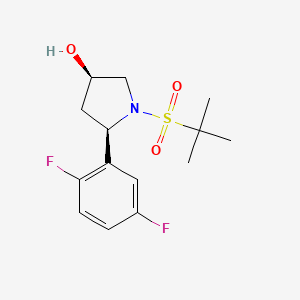

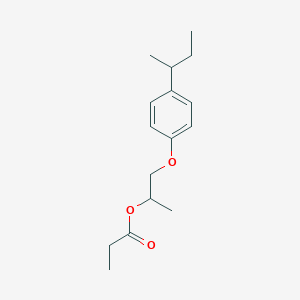
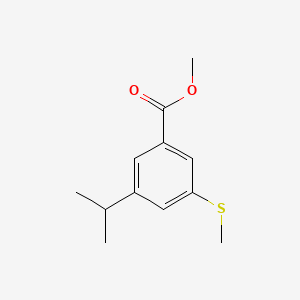
![4-[4-[4-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenyl]butanoylamino]benzenesulfonyl Fluoride](/img/structure/B14016516.png)
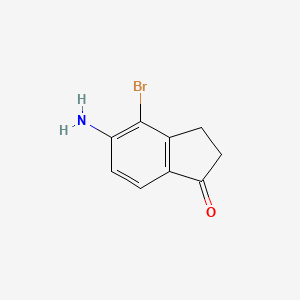
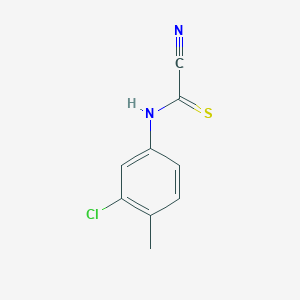
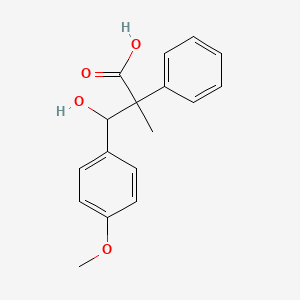
![6-Amino-4-[(4-methylphenyl)amino]pyrimidin-2(1h)-one](/img/structure/B14016539.png)
![Tert-butyl 4-(3-oxo-3-(2-oxo-2,3-dihydrobenzo[d]oxazol-6-yl)propyl)piperazine-1-carboxylate](/img/structure/B14016540.png)
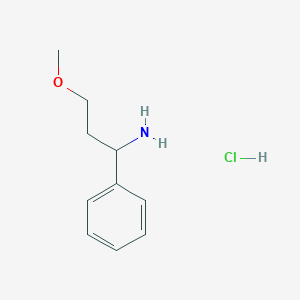
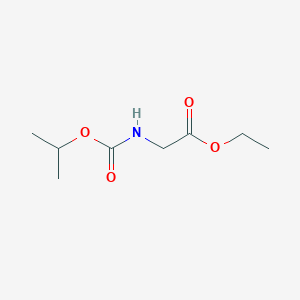
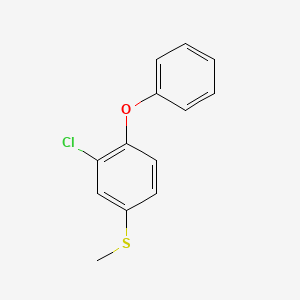
![Tert-butyl 4-[(2-nitrophenyl)methyl]piperazine-1-carboxylate](/img/structure/B14016559.png)
